

Flurazole method validation ICH guidelines

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Compound Focus: Flurazole

CAS No.: 72850-64-7

Cat. No.: S602702

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ICH Validation Parameters for Flurazole

The International Council for Harmonisation (ICH) guidelines define the key parameters required to validate an analytical method. The table below summarizes these core requirements [1].

Parameter	Definition	Typical Validation Requirement
Specificity	Ability to measure the analyte accurately in the presence of other components.	Demonstrate that the method can distinguish Flurazole from impurities, degradants, or matrix components.
Linearity	Ability to obtain results directly proportional to the analyte concentration.	A minimum of 5 concentration levels. Correlation coefficient (r^2) >0.995 is typically expected.
Range	The interval between the upper and lower levels of analyte that demonstrates suitable linearity, accuracy, and precision.	Established from the linearity study, e.g., 80-120% of the test concentration for an assay.
Accuracy	Closeness of agreement between the accepted reference value and the value found.	Minimum of 3 concentration levels, each in triplicate (9 determinations). Reported as percent recovery.

Parameter	Definition	Typical Validation Requirement
Precision (Repeatability)	Closeness of agreement between a series of measurements under the same conditions.	Minimum of 6 determinations at 100% test concentration, or 3 concentrations with 3 replicates each (9 determinations).
Intermediate Precision	Within-laboratory variations (e.g., different days, analysts, equipment).	Study the impact of these variables on the analytical results.
Detection Limit (LOD)	The lowest amount of analyte that can be detected.	Signal-to-noise ratio of 3:1 is a common approach.
Quantitation Limit (LOQ)	The lowest amount of analyte that can be quantified with accuracy and precision.	Signal-to-noise ratio of 10:1 is a common approach.
Robustness	Capacity of the method to remain unaffected by small, deliberate variations in method parameters.	Evaluate influence of changes in pH, mobile phase composition, column temperature, flow rate, etc.

Suggested Method & Data Gaps

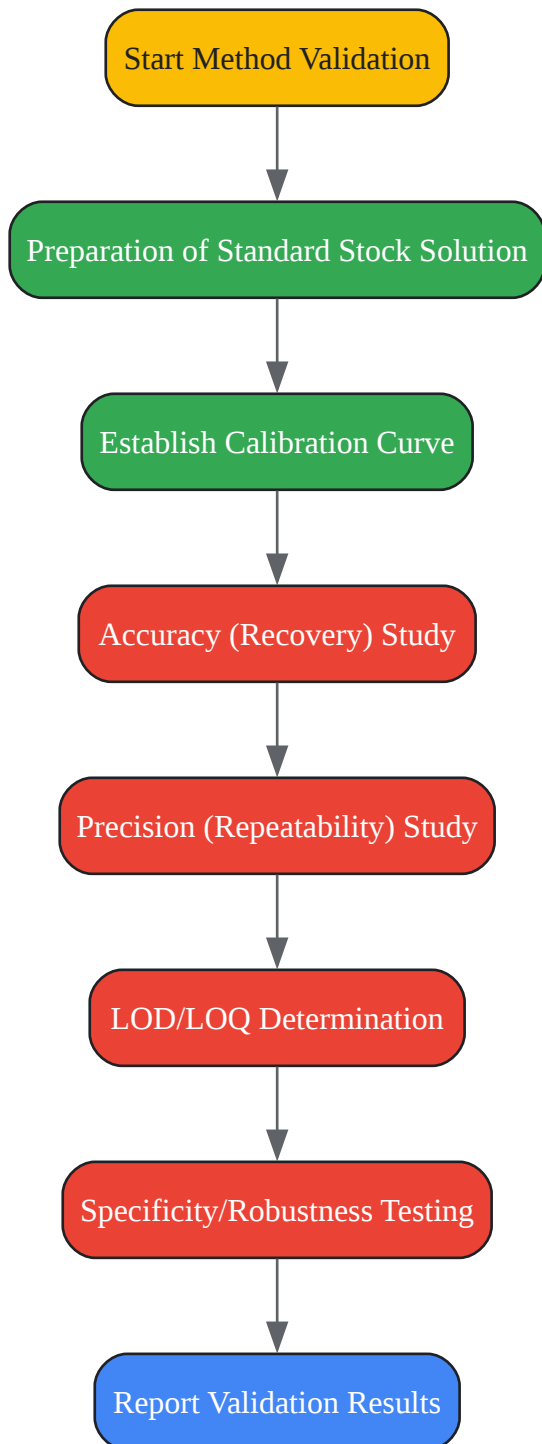
One source suggests a potential reverse-phase (RP) HPLC method for **Flurazole**, which could serve as a starting point for your own development and validation [2].

- **Column:** Newcrom R1 (a reverse-phase column with low silanol activity) [2].
- **Mobile Phase:** Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
- **MS-Compatible:** For mass spectrometry applications, phosphoric acid should be replaced with formic acid [2].
- **Scalability:** The method is noted as being scalable for preparative separation to isolate impurities [2].

Important Note on Data Gaps: **The provider of this method states that the data was obtained by a proprietary algorithm and may deviate from actual experimental data.** They advise contacting them before use [2]. The search results **do not contain** the specific experimental data for linearity, accuracy, precision, or other validation parameters for **Flurazole** that would be needed for a comprehensive comparison guide.

Detailed Experimental Protocols

While a full protocol for **Flurazole** is not available, the general workflow for validating a method like the one suggested above involves several key steps, illustrated in the diagram below.



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The validation process is systematic. For critical steps like **Preparation of Standard Stock Solution**, a general approach is to accurately weigh a known amount of the **Flurazole** reference standard and dissolve it in a suitable solvent to create a primary stock solution, which is then serially diluted to working concentrations [3]. To **Establish a Calibration Curve**, you would prepare and analyze a minimum of five concentrations across the expected range, plot the peak area versus concentration, and perform linear regression to determine the correlation coefficient, slope, and y-intercept [1].

A Path Forward for Your Research

Given the lack of a fully validated, publicly available method for **Flurazole**, here are some practical steps you can take:

- **Contact the Source:** Reach out to SIELC Technologies (support@sielc.com) to inquire about the availability of experimental data for their suggested **Flurazole** method [2].
- **Consult Primary Literature:** Perform a comprehensive search in scientific databases (e.g., SciFinder, PubMed) for peer-reviewed journal articles detailing the analysis and validation of methods for **Flurazole** or structurally very similar compounds.
- **Develop and Validate In-House:** Use the ICH parameter table and the suggested method conditions as a foundation to develop, optimize, and fully validate your own method in the laboratory. The recent LC-MS/MS method for fluconazole and ivermectin demonstrates the level of detail (e.g., specific instrumentation, column temperature, and exact mobile phase ratio) required for a robust validation [3].

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References

1. for Ich final | PPTX guidelines validation [slideshare.net]
2. | SIELC Technologies Flurazole [sielc.com]

3. New analytical LC–MS/MS method for fluconazole and ivermectin... [fjps.springeropen.com]

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